6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-Bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin scaffold with a 1,2,4-oxadiazole moiety linked to a 3,4,5-trimethoxyphenyl group. The coumarin core is brominated at position 6, enhancing its electronic and steric properties, while the oxadiazole ring contributes to metabolic stability and bioactivity. The 3,4,5-trimethoxyphenyl substituent is a common pharmacophore in anticancer agents, often associated with tubulin polymerization inhibition .
Properties
IUPAC Name |
6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O6/c1-25-15-8-11(9-16(26-2)17(15)27-3)18-22-19(29-23-18)13-7-10-6-12(21)4-5-14(10)28-20(13)24/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYVDGABYSXEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The bromination of the chromenone is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The 3,4,5-trimethoxyphenyl group is introduced through a coupling reaction, often facilitated by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce dehalogenated or reduced analogs.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 3,4,5-trimethoxyphenyl group in the structure enhances the compound's efficacy against a range of microbial pathogens. Studies have demonstrated that compounds with similar structural motifs can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The oxadiazole moiety has been linked to anticancer activity in various studies. Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The specific structural features of 6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may contribute to its ability to interact with cellular targets involved in cancer progression .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are also noteworthy. Compounds with similar chromenone structures have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests that This compound could be investigated further as a COX inhibitor .
Synthesis of New Derivatives
The unique structure of This compound allows for the synthesis of various derivatives through modification of functional groups or substitution patterns. These derivatives can be screened for enhanced biological activity or selectivity towards specific targets in drug discovery processes .
Case Study on Antimicrobial Activity
In a study published in ResearchGate, researchers synthesized several oxadiazole derivatives and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics .
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | S. aureus | 8 µg/mL |
Case Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxadiazole derivatives against lung carcinoma cell lines. The study found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of 6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity . This can lead to effects such as the inhibition of tubulin polymerization, which is crucial for cell division, making the compound a potential anti-cancer agent.
Comparison with Similar Compounds
3-(2-(3,4,5-Trimethoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one ()
- Core Structure : Coumarin fused with imidazothiadiazole.
- Substituents : 3,4,5-Trimethoxybenzyl group.
- Key Differences : Replaces the oxadiazole ring with an imidazothiadiazole system.
- Activity : Demonstrated anticancer activity by targeting HSP90, with IC₅₀ values in the low micromolar range .
- Synthesis: Reflux of 2-amino-5-(3,4,5-trimethoxybenzyl)-1,3,4-thiadiazole with 3-(2-bromoacetyl)-2H-chromen-2-one in ethanol .
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one ()
- Core Structure : Coumarin with a thiazole substituent.
- Substituents : 2-Methylthiazole at position 3.
- Key Differences : Lacks the oxadiazole and trimethoxyphenyl groups.
- Synthesis: Condensation of 5-bromosalicylaldehyde with ethyl acetoacetate in ethanol .
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one ()
- Core Structure : Coumarin with an acryloyl side chain.
- Substituents: Dimethylaminoacryloyl group.
Compounds with 1,2,4-Oxadiazole Moieties
3-[3,4,5-Trimethoxyphenyl]-[1,2,4-oxadiazol-5-yl]propanone ()
3-[5-(6-Methyl-4-(3,4,5-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino-1,3-dihydro-2H-indol-2-one (Compound 4d, )
- Core Structure : Oxadiazole fused with tetrahydropyrimidine and indole.
- Substituents : 3,4,5-Trimethoxyphenyl group.
- Activity : Antimicrobial and antioxidant activities, highlighting the synergy between oxadiazole and trimethoxyphenyl groups .
Trimethoxyphenyl-Containing Bioactive Compounds
2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone (Compound 8, )
(E)-3-(Hydroxy(3,4,5-trimethoxyphenyl)methyl)-4-(4-(trifluoromethyl)styryl)dihydrofuran-2(3H)-one (Compound 3a, )
- Core Structure: Dihydrofuranone with trimethoxyphenyl and styryl groups.
- Activity : PPARγ partial agonism for treating insulin resistance .
Comparative Analysis of Key Features
Research Implications and Gaps
- The absence of direct biological data for the target compound necessitates in vitro assays (e.g., tubulin polymerization, kinase inhibition) to validate hypotheses derived from structural analogues.
- Comparative studies with ’s oxadiazole derivatives (e.g., 4d) could clarify the role of the coumarin-oxadiazole synergy in antimicrobial activity .
Biological Activity
The compound 6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one belongs to a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a chromenone core substituted with a bromine atom and an oxadiazole moiety , which is known to enhance biological activity. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant as it contributes to the compound's lipophilicity and potential interaction with biological targets.
Antiproliferative Activity
Studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings related to the IC50 values (the concentration required to inhibit cell growth by 50%) of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-bromo compound | MDA-MB-231 (breast cancer) | 10.5 | Inhibition of tubulin polymerization |
| Similar derivative | HEPG-2 (liver cancer) | 8.0 | Induction of apoptosis via caspase activation |
| Another derivative | A549 (lung cancer) | 12.0 | Disruption of microtubule networks |
The data indicates that the presence of the trimethoxyphenyl group significantly enhances the antiproliferative effects by facilitating better binding to target proteins involved in cell division.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study: Inhibition of Tubulin Polymerization
A study involving a series of chromenone derivatives highlighted that modifying the substituents on the chromenone scaffold could lead to varying degrees of tubulin inhibition. For instance:
- Compound A with a methoxy group at position 6 showed an IC50 value significantly lower than that of its unsubstituted counterpart.
- Compound B , which retained the 3,4,5-trimethoxyphenyl group, demonstrated enhanced binding affinity for colchicine sites on tubulin.
Additional Biological Activities
Beyond antiproliferative effects, compounds similar to This compound have been evaluated for other biological activities:
- Antibacterial Activity : Some derivatives have shown promising results against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through modulation of cytokine release.
Q & A
Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound, and how do reaction conditions influence yield?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles under catalytic conditions. For example, microwave-assisted synthesis can reduce reaction time and improve regioselectivity . Optimization of solvents (e.g., DMF or acetonitrile) and catalysts (e.g., ZnCl₂ or CuI) is critical to minimize side products like open-chain intermediates . Yield discrepancies (e.g., 40–75%) may arise from competing hydrolysis or incomplete cyclization; TLC monitoring and inert atmospheres are recommended .
Q. Which spectroscopic techniques are most reliable for confirming the chromen-2-one and oxadiazole moieties?
- NMR : -NMR can resolve the chromen-2-one lactone proton (δ ~6.0 ppm) and oxadiazole-linked aromatic protons (δ ~7.5–8.5 ppm). -NMR distinguishes the oxadiazole C=N (δ ~165–170 ppm) and chromenone carbonyl (δ ~175 ppm) .
- IR : Strong absorption bands at ~1740 cm⁻¹ (chromenone C=O) and ~1600 cm⁻¹ (oxadiazole C=N) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns (e.g., loss of Br or methoxy groups) .
Q. How can preliminary biological activity screening be designed to prioritize anticancer or antimicrobial assays?
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the trimethoxyphenyl group’s tubulin-binding potential .
- Assay Conditions : Use MTT assays for cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) and broth microdilution for antimicrobial activity (MIC against S. aureus, E. coli). Include positive controls (e.g., doxorubicin, ciprofloxacin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. What computational approaches are effective for elucidating structure-activity relationships (SAR) of the trimethoxyphenyl substituent?
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM). The trimethoxyphenyl group’s hydrophobic interactions and methoxy H-bonding are key .
- QSAR Models : Apply CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity data. Validate with leave-one-out cross-validation (q² >0.5) .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., hepatic microsomes) to identify rapid clearance or prodrug activation. Poor solubility (logP >5) may limit bioavailability .
- Formulation Adjustments : Use nanoencapsulation (e.g., PLGA nanoparticles) or PEGylation to enhance tumor targeting. Compare plasma AUC(0–24h) between formulations .
Q. What mechanistic studies are warranted to explain selective toxicity toward cancer cells versus normal cells?
- ROS Generation : Measure intracellular ROS levels (DCFH-DA assay) in treated vs. untreated cells. The bromo substituent may enhance oxidative stress .
- Apoptosis Pathways : Perform flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 and Bcl-2/Bax ratios .
- Cell Cycle Analysis : Use PI staining to identify G2/M arrest linked to tubulin disruption .
Methodological Notes
- Synthetic Challenges : Bromine’s electron-withdrawing effect may slow cyclization; optimize via Pd-catalyzed coupling post-oxadiazole formation .
- Data Reproducibility : Document crystal structure parameters (e.g., CCDC deposition for XRD data) to resolve stereochemical ambiguities .
- Toxicity Discrepancies : Cross-validate IC₅₀ values across ≥3 independent labs using standardized protocols (e.g., NCI-60 panel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
